Semialactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

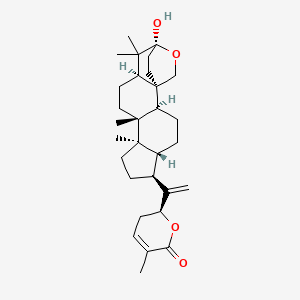

Semialactone is a triterpenoid compound isolated from the stem bark of the plant Rhus javanica . It belongs to the dammarane triterpenes family and has been studied for its various biological activities . This compound is a colorless liquid with an unpleasant pungent odor and is soluble in organic solvents such as ethanol and methylene chloride but insoluble in water .

Preparation Methods

Semialactone can be isolated from natural sources such as Rhus javanica . The extraction process involves using organic solvents to separate the compound from the plant material. The structure of this compound has been elucidated using various 2D-NMR techniques, including HMQC, 1H-1H COSY, and HMBC .

Chemical Reactions Analysis

Semialactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of semialactic acid .

Scientific Research Applications

In chemistry, it is used as a reference compound for studying the structure and reactivity of triterpenoids . In biology, semialactone has shown potential as an immune modulator and has been studied for its prophylactic activity related to the Herpes simplex virus type I . In medicine, this compound has been investigated for its antineoplastic effects, making it a potential candidate for cancer treatment . Additionally, this compound has applications in agriculture as an insecticide and fungicide .

Mechanism of Action

The mechanism of action of semialactone involves its interaction with various molecular targets and pathways. It has been shown to modulate immune responses by interacting with immune cells and influencing cytokine production . The exact molecular targets and pathways involved in its antineoplastic effects are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Semialactone is structurally similar to other dammarane triterpenes such as isofouquierone peroxide and fouquierone . These compounds share a common triterpenoid backbone but differ in their functional groups and specific structural features. For example, isofouquierone peroxide contains a peroxide group, while fouquierone has a different arrangement of hydroxyl groups . Other similar compounds include schisanlactone D, schisanlactone A, schisanlactone C, and longipedlactone J . These compounds have similar structures but differ in their physicochemical properties, bioactivity, and pharmacological properties .

Properties

IUPAC Name |

(2S)-2-[1-[(1S,2S,5R,6S,9R,10R,13R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18-7-9-22(34-25(18)31)19(2)20-11-13-27(5)21(20)8-10-24-28(27,6)14-12-23-26(3,4)30(32)16-15-29(23,24)17-33-30/h7,20-24,32H,2,8-17H2,1,3-6H3/t20-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMZYIRHZHRDGC-GJHSOGOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(=C)C2CCC3(C2CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)C(=C)[C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of semialactone?

A1: this compound, a dammarane triterpene, has been shown to exhibit inhibitory activity against human acyl-CoA:cholesterol acyltransferase (hACAT). [] This enzyme plays a crucial role in the synthesis and storage of cholesterol esters. []

Q2: What is the source of this compound?

A2: this compound has been isolated from the stem bark of Rhus javanica [] and the branches of Rhus chinensis. []

Q3: How potent is this compound as an hACAT inhibitor?

A3: Studies demonstrated that this compound inhibits both human ACAT1 and ACAT2. The IC50 values for human ACAT1 and ACAT2 were 79.1 μM and 76.9 μM, respectively. []

Q4: What is the structural characterization of this compound?

A4: While the provided abstracts don't detail the spectroscopic data, they mention that the structure of this compound was elucidated using 2D-NMR analysis, including HMQC, 1H-1H COSY, and HMBC. [] For a comprehensive understanding of its structural characterization, referring to the full research articles is recommended.

Q5: Are there any ongoing studies on this compound's therapeutic potential?

A5: While the provided abstracts highlight this compound's hACAT inhibitory activity, further research is needed to fully explore its therapeutic potential for conditions like hypercholesterolemia or atherosclerosis. [] Investigating its mechanism of action, efficacy in preclinical models, and potential side effects will be crucial for future development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/new.no-structure.jpg)